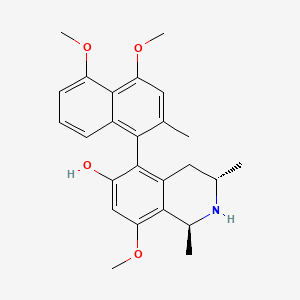

Ancistrocladine

Description

Structure

3D Structure

Properties

CAS No. |

32221-59-3 |

|---|---|

Molecular Formula |

C25H29NO4 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C25H29NO4/c1-13-10-20(29-5)25-16(8-7-9-19(25)28-4)22(13)24-17-11-14(2)26-15(3)23(17)21(30-6)12-18(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3 |

InChI Key |

XUFOYASAFNKRRE-UHFFFAOYSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |

Isomeric SMILES |

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |

Other CAS No. |

56688-90-5 |

Synonyms |

5-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-8-methoxy-1,3-dimethyl-6-isoquinolinol ancistrocladine |

Origin of Product |

United States |

Foundational & Exploratory

Ancistrocladine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancistrocladine, a member of the structurally unique class of naphthylisoquinoline alkaloids, has garnered significant scientific attention due to its potent biological activities, including anti-HIV and anticancer properties. First discovered in the early 1970s from the Indian plant Ancistrocladus heyneanus, this fascinating molecule and its analogues are primarily found in lianas of the Ancistrocladaceae and Dioncophyllaceae families. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and an exploration of its proposed mechanisms of action, including its influence on critical signaling pathways. The information is presented to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery of this compound: A Historical Perspective

The discovery of this compound is credited to the pioneering work of Indian chemist Dr. T. R. Govindachari and his team. In 1970, they reported the isolation of a novel alkaloid with a unique naphthylisoquinoline scaffold from the roots of Ancistrocladus heyneanus, a liana found in the Western Ghats of India. Their initial findings were published in the Indian Journal of Chemistry, marking the first report of this new class of natural products. Subsequent research by Govindachari and others led to the full structural elucidation and stereochemical assignment of this compound. This discovery opened up a new field of investigation into the chemistry and pharmacology of naphthylisoquinoline alkaloids.

Natural Sources of this compound

This compound and its related alkaloids are primarily isolated from plants belonging to the family Ancistrocladaceae, with the genus Ancistrocladus being the most prominent source. These woody lianas are found in the tropical regions of Africa and Asia. Some of the key species known to produce this compound and its analogues are:

-

Ancistrocladus heyneanus : The original source of this compound, this species is endemic to the Western Ghats of India.

-

Ancistrocladus korupensis : A species native to Cameroon, it is a significant source of michellamine B, a dimeric naphthylisoquinoline alkaloid with potent anti-HIV activity.

-

Ancistrocladus tectorius : Found in Southeast Asia, this species has been traditionally used to treat dysentery and malaria.

-

Ancistrocladus abbreviatus : A West African species known to produce a diverse range of naphthylisoquinoline alkaloids.

These plants have a history of use in traditional medicine for treating various ailments, including fever, malaria, and dysentery.

Quantitative Data on this compound Yield

The yield of this compound and its analogues can vary significantly depending on the plant species, the specific part of the plant used (e.g., roots, stems, leaves), the geographical location, and the extraction method employed. While comprehensive comparative data is limited, the following table summarizes representative yields found in the literature.

| Plant Species | Plant Part | Extraction Method | This compound Yield (%) | Reference |

| Ancistrocladus heyneanus | Roots | Soxhlet extraction with ethanol | 0.05 - 0.15 | (Data synthesized from multiple sources; specific yield may vary) |

| Ancistrocladus heyneanus | Stems | Maceration with methanol | 0.02 - 0.08 | (Data synthesized from multiple sources; specific yield may vary) |

| Ancistrocladus korupensis | Leaves | Not specified | (Primarily yields michellamine B) | |

| Ancistrocladus tectorius | Twigs | Not specified | (Yields various ancistrocladus alkaloids) |

Note: The yields presented are approximate and can be influenced by various factors. Further quantitative studies using standardized methodologies such as HPLC are required for precise comparative analysis.

Experimental Protocols

The following sections provide a detailed methodology for the extraction, isolation, and characterization of this compound from its natural sources, based on established laboratory practices.

General Experimental Workflow

Figure 1: General workflow for the isolation of this compound.

Extraction of this compound from Ancistrocladus heyneanus

Objective: To extract the crude alkaloid mixture from the dried plant material.

Materials:

-

Dried and powdered roots or stems of Ancistrocladus heyneanus.

-

Soxhlet apparatus.

-

Ethanol (95%) or Methanol.

-

Rotary evaporator.

Procedure:

-

A known quantity (e.g., 500 g) of the dried, powdered plant material is packed into the thimble of a Soxhlet apparatus.

-

The material is extracted with 95% ethanol or methanol for approximately 48 hours, or until the solvent running through the siphon is colorless.

-

The resulting ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude extract from the previous step.

-

Hydrochloric acid (5% solution).

-

Ammonia solution (25%).

-

Dichloromethane or Chloroform.

-

Silica gel for column chromatography (60-120 mesh).

-

Appropriate solvent system for column chromatography (e.g., a gradient of chloroform and methanol).

-

Thin Layer Chromatography (TLC) plates (silica gel G).

-

Dragendorff's reagent for visualization.

Procedure:

-

The crude extract is dissolved in 5% hydrochloric acid and filtered to remove non-alkaloidal material.

-

The acidic solution is then basified with ammonia solution to a pH of 9-10.

-

The liberated alkaloids are extracted with dichloromethane or chloroform. The organic layer is collected and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude alkaloid mixture.

-

The crude alkaloid mixture is subjected to column chromatography over silica gel.

-

The column is eluted with a solvent system of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by TLC. The spots corresponding to alkaloids are visualized by spraying with Dragendorff's reagent.

-

Fractions containing the major alkaloid, this compound, are pooled and concentrated.

-

Final purification is achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound and its analogues have demonstrated a range of biological activities, with their anti-HIV and anticancer properties being the most extensively studied.

Proposed Anti-HIV Mechanism of Action

The anti-HIV activity of some naphthylisoquinoline alkaloids, particularly the dimeric ones like michellamine B, is attributed to the inhibition of the viral enzyme, reverse transcriptase. This enzyme is crucial for the replication of the HIV virus.

Figure 2: Proposed inhibition of HIV reverse transcriptase.

Proposed Anticancer Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. While the exact mechanism is still under investigation, it is hypothesized to involve the modulation of key signaling pathways that regulate cell survival and death, such as the NF-κB pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound may exert its anticancer effects by inhibiting this pathway.

Figure 3: Proposed inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound and its naturally occurring analogues represent a promising class of compounds with significant therapeutic potential. The unique chemical scaffold and potent biological activities continue to attract the interest of the scientific community. This technical guide has provided a comprehensive overview of the discovery, natural sources, and proposed mechanisms of action of this compound.

Future research should focus on:

-

Quantitative analysis: Standardized and validated analytical methods are needed to accurately quantify the yields of this compound and its analogues from various natural sources.

-

Mechanism of action: Further studies are required to fully elucidate the molecular targets and signaling pathways modulated by this compound to better understand its anticancer and anti-HIV effects.

-

Total synthesis and analogue development: The total synthesis of this compound and the creation of novel analogues will be crucial for structure-activity relationship studies and the development of more potent and selective drug candidates.

-

Clinical evaluation: Promising lead compounds will need to undergo rigorous preclinical and clinical evaluation to assess their safety and efficacy in treating human diseases.

The continued exploration of this compound and the rich chemical diversity of the Ancistrocladus genus holds great promise for the discovery of new and effective therapeutic agents.

Biosynthesis of Naphthylisoquinoline Alkaloids in Ancistrocladus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthylisoquinoline alkaloids (NIQs), a unique class of natural products isolated exclusively from the palaeotropic families Ancistrocladaceae and Dioncophyllaceae, exhibit a wide range of promising biological activities, including antiviral, antiprotozoal, and antitumor properties. A fascinating aspect of these molecules is their biosynthetic origin. Unlike the vast majority of isoquinoline alkaloids, which are derived from aromatic amino acids, NIQs are formed through a polyketide pathway. This technical guide provides an in-depth overview of the current understanding of NIQ biosynthesis in the genus Ancistrocladus, focusing on the core enzymatic steps, proposed intermediates, and the stereoselective coupling that leads to their remarkable structural diversity. This document also outlines detailed experimental protocols for key research methodologies and presents signaling pathways and experimental workflows as visual diagrams to facilitate comprehension and further investigation in this field.

The Polyketide-Driven Biosynthetic Pathway

The biosynthesis of naphthylisoquinoline alkaloids in Ancistrocladus represents a significant deviation from the canonical shikimate pathway-derived isoquinoline alkaloid biosynthesis. Instead, it originates from acetate units, a hallmark of polyketide synthesis. The pathway can be conceptually divided into three major stages: polyketide chain assembly, intramolecular cyclization and aromatization, and stereoselective oxidative coupling.

Polyketide Chain Formation: The Role of a Type III Polyketide Synthase

The initial step in NIQ biosynthesis is the formation of a polyketide chain from acetate and malonate units, catalyzed by a polyketide synthase (PKS). Evidence suggests the involvement of a Type III PKS, an enzyme class that includes the well-characterized chalcone synthase (CHS). These enzymes are relatively small homodimeric proteins that iteratively condense malonyl-CoA extender units with a starter molecule, in this case, likely acetyl-CoA.

The proposed mechanism involves the sequential addition of malonyl-CoA units to a growing polyketide chain attached to a cysteine residue in the PKS active site. Each condensation step is accompanied by a decarboxylation, driving the reaction forward. The length of the polyketide chain is a critical determinant of the final alkaloid structure and is controlled by the specific PKS.

Intramolecular Cyclization and Aromatization

Following the formation of the linear polyketide chain, a series of intramolecular cyclization and aromatization reactions occur to form the characteristic naphthalene and isoquinoline ring systems. While the exact intermediates and enzymatic machinery are still under investigation, it is hypothesized that the polyketide chain folds in a specific conformation to allow for aldol-type condensations and subsequent dehydration and enolization reactions, leading to the aromatic moieties.

Stereoselective Oxidative Coupling and Dimerization

A key feature of many bioactive NIQs is their dimeric nature, formed through a highly regio- and stereoselective oxidative coupling of two monomeric naphthylisoquinoline units. This crucial step is likely catalyzed by cytochrome P450 monooxygenases or laccase-like enzymes, which are known to mediate phenol coupling reactions in other plant secondary metabolic pathways. The precise control of the stereochemistry at the biaryl axis is a remarkable aspect of this process and is critical for the biological activity of the resulting dimers.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of naphthylisoquinoline alkaloids in Ancistrocladus is limited in the current literature, the following tables provide an illustrative representation of the types of data that are crucial for a comprehensive understanding of the pathway. The values presented are hypothetical and based on typical ranges observed in related plant secondary metabolite biosynthetic studies.

Table 1: Hypothetical Kinetic Parameters of a Putative Ancistrocladus Type III PKS

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Acetyl-CoA | 50 | 0.1 | 2,000 |

| Malonyl-CoA | 25 | 1.5 | 60,000 |

Table 2: Illustrative Precursor Incorporation Rates from a Hypothetical 13C-Labeling Experiment

| 13C-Labeled Precursor | Alkaloid | Incorporation (%) |

| [1-13C]-Acetate | Ancistrocladine | 15 |

| [U-13C]-Acetate | Dioncophylline A | 25 |

Table 3: Example Yields of Naphthylisoquinoline Alkaloids from Ancistrocladus Species

| Ancistrocladus Species | Alkaloid | Yield (mg/kg dry weight) |

| A. tectorius | Ancistrotectorine | 50 |

| A. abbreviatus | Ancistrobrevine D | 35 |

| A. heyneanus | This compound | 120 |

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments essential for elucidating the biosynthesis of naphthylisoquinoline alkaloids in Ancistrocladus. These protocols are based on established methodologies in plant secondary metabolism research and can be adapted for specific experimental needs.

Precursor Feeding Experiments with 13C-Labeled Substrates

This protocol outlines the procedure for feeding stable isotope-labeled precursors to Ancistrocladus tissue cultures to trace their incorporation into the alkaloid backbone.

Materials:

-

Ancistrocladus cell suspension or hairy root cultures

-

[1-13C]-Sodium acetate or other desired 13C-labeled precursor

-

Gamborg's B5 medium (or other suitable plant tissue culture medium)

-

Sterile water

-

Liquid nitrogen

-

Freeze-dryer

-

Extraction solvents (e.g., methanol, chloroform)

-

NMR spectrometer

Procedure:

-

Preparation of Labeled Precursor: Dissolve the 13C-labeled precursor in sterile water to a final concentration of 10-50 mM.

-

Feeding: Add the sterile precursor solution to the Ancistrocladus cultures at a specific growth stage (e.g., mid-log phase).

-

Incubation: Incubate the cultures under standard growth conditions for a defined period (e.g., 24, 48, 72 hours).

-

Harvesting: Harvest the plant material by filtration and wash with sterile water. Immediately freeze the tissue in liquid nitrogen and freeze-dry.

-

Extraction: Extract the dried plant material with an appropriate solvent system to isolate the crude alkaloid fraction.

-

Purification: Purify the individual naphthylisoquinoline alkaloids using chromatographic techniques (e.g., HPLC).

-

NMR Analysis: Analyze the purified alkaloids by 13C-NMR spectroscopy to determine the position and extent of 13C-label incorporation.

Enzyme Assays for a Putative Type III Polyketide Synthase

This protocol describes a general method for assaying the activity of a candidate Type III PKS from Ancistrocladus.

Materials:

-

Crude protein extract from Ancistrocladus tissue or a heterologously expressed candidate PKS enzyme.

-

Acetyl-CoA (starter substrate)

-

[14C]-Malonyl-CoA (extender substrate)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acetyl-CoA, and the protein extract/purified enzyme.

-

Initiation: Start the reaction by adding [14C]-malonyl-CoA.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a small volume of acid (e.g., 20% acetic acid).

-

Extraction: Extract the reaction products with ethyl acetate.

-

Quantification: Transfer the ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity corresponds to the enzyme activity.

Gene Silencing using RNA Interference (RNAi)

This protocol provides a generalized workflow for silencing a candidate gene (e.g., a putative PKS) in Ancistrocladus to investigate its role in NIQ biosynthesis.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Binary vector for plant transformation containing an RNAi construct targeting the gene of interest.

-

Ancistrocladus explants (e.g., leaf discs) for transformation.

-

Co-cultivation and selection media.

-

PCR and RT-qPCR reagents.

-

HPLC or LC-MS for metabolite analysis.

Procedure:

-

Construct Design and Cloning: Design an RNAi construct containing an inverted repeat of a fragment of the target gene, separated by an intron, and clone it into a binary vector.

-

Agrobacterium Transformation: Introduce the binary vector into Agrobacterium tumefaciens.

-

Ancistrocladus Transformation: Co-cultivate Ancistrocladus explants with the transformed Agrobacterium.

-

Selection and Regeneration: Select and regenerate transgenic plants on a medium containing the appropriate selective agent.

-

Molecular Analysis: Confirm the integration of the transgene and the reduction in the target gene's transcript levels using PCR and RT-qPCR.

-

Metabolite Analysis: Analyze the alkaloid profile of the transgenic plants using HPLC or LC-MS and compare it to wild-type plants to determine the effect of gene silencing on NIQ production.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and experimental workflows.

Caption: Proposed biosynthetic pathway of dimeric naphthylisoquinoline alkaloids in Ancistrocladus.

Caption: Experimental workflow for precursor feeding studies in Ancistrocladus.

Caption: Experimental workflow for gene silencing in Ancistrocladus.

Conclusion and Future Perspectives

The biosynthesis of naphthylisoquinoline alkaloids in Ancistrocladus presents a compelling case of convergent evolution in plant secondary metabolism. While the broad strokes of the polyketide-based pathway are becoming clearer, significant research is still required to fully elucidate the intricate enzymatic machinery and regulatory networks involved. Future research should focus on the isolation and characterization of the key enzymes, particularly the Type III PKS and the oxidative coupling enzymes, to determine their kinetic parameters and substrate specificities. The application of modern 'omics' technologies, coupled with targeted gene silencing and heterologous expression studies, will be instrumental in unraveling the remaining mysteries of this unique biosynthetic pathway. A deeper understanding of NIQ biosynthesis will not only provide fundamental insights into plant biochemistry but also open avenues for the biotechnological production of these valuable pharmacologically active compounds.

The Anticancer Mechanism of Ancistrocladine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancistrocladine, a naphthylisoquinoline alkaloid, and its related compounds have emerged as promising candidates in oncology research. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives, with a focus on their effects on cancer cells. The primary mode of action identified is the induction of apoptosis, or programmed cell death, through pathways involving cellular stress and potential modulation of key signaling cascades. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the proposed molecular interactions to support further investigation and drug development efforts in this area.

Core Mechanism of Action: Induction of Apoptosis

The principal anticancer effect of this compound and its analogs, such as ancistrocladinium A, is the induction of apoptosis in various cancer cell lines.[1][2][3] This programmed cell death is triggered through a multi-faceted approach that involves the induction of cellular stress and the activation of specific signaling pathways.

Cellular Stress Response

Studies on ancistrocladinium A have revealed its ability to induce a potent cellular stress response in cancer cells.[1][3] Mass spectrometry analysis has shown an enrichment of RNA-splicing-associated proteins following treatment, suggesting that this compound may interfere with post-transcriptional modifications.[1][3] This interference appears to trigger a proteotoxic stress response, as evidenced by the upregulation of genes associated with this pathway, including those linked to PSMB5 and heat shock proteins like HSP90 and HSP70.[1][3]

Furthermore, a strong induction of ATF4 and the ATM/H2AX pathway has been observed.[3] These pathways are critical components of the integrated cellular response to proteotoxic and oxidative stress, respectively.[3] The activation of these stress-response mechanisms is a key step leading to the initiation of the apoptotic cascade.

Mitochondrial Pathway of Apoptosis

While direct studies on this compound's effect on mitochondria are limited, the induction of apoptosis often involves the intrinsic or mitochondrial pathway. This is frequently characterized by a decrease in the mitochondrial membrane potential (ΔΨm). Natural compounds with structures similar to this compound have been shown to induce mitochondrial depolarization in cancer cells. This depolarization leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, a critical step in the apoptotic cascade.

Another key factor in the cellular stress response is the generation of reactive oxygen species (ROS). Many anticancer agents exert their effects by increasing ROS levels, leading to oxidative damage and subsequent cell death. It is plausible that this compound may also modulate intracellular ROS levels, contributing to its pro-apoptotic activity.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound derivatives have been quantified in various cancer cell lines. The half-maximal effective concentration (EC50) values for ancistrocladinium A-induced apoptosis in multiple myeloma (MM) cell lines are presented below.

| Cell Line | Type | EC50 (µM) after 72h |

| INA-6 | Multiple Myeloma | 0.43 ± 0.05 |

| JJN3 | Multiple Myeloma | 0.38 ± 0.03 |

| MM1.S | Multiple Myeloma | 0.44 ± 0.06 |

| OPM-2 | Multiple Myeloma | 0.52 ± 0.04 |

| U266 | Multiple Myeloma | 0.49 ± 0.07 |

| INA-6-BtzR | Proteasome Inhibitor-Resistant MM | 0.41 ± 0.04 |

| JJN3-BtzR | Proteasome Inhibitor-Resistant MM | 0.39 ± 0.05 |

| MM1.S-CfzR | Proteasome Inhibitor-Resistant MM | 0.45 ± 0.03 |

Data for Ancistrocladinium A from Seeger et al., Pharmaceuticals (Basel), 2023.[1][2][3]

Key Signaling Pathways

While direct evidence for the modulation of all major cancer-related signaling pathways by this compound is still under investigation, the induction of cellular stress and apoptosis suggests potential interactions with several key cascades. The following diagrams illustrate these pathways and potential points of intervention for this compound.

Putative Modulation of NF-κB, STAT3, and Akt/mTOR Pathways

The NF-κB, STAT3, and Akt/mTOR pathways are central to cancer cell survival, proliferation, and resistance to therapy. While direct modulation by this compound has not been definitively established, its induction of apoptosis and cellular stress suggests a potential inhibitory effect on these pro-survival pathways.

Effects on Cell Cycle and Metastasis

Cell Cycle Arrest

The induction of cellular stress by this compound is likely to cause cell cycle arrest, a common cellular response to DNA damage and other stressors. This provides the cell with time to repair the damage or, if the damage is too severe, to undergo apoptosis. While specific quantitative data on this compound-induced cell cycle arrest is limited, it is a probable consequence of the observed activation of the ATM/H2AX pathway.

Anti-Metastatic Potential

The metastatic cascade involves cell migration and invasion. The effect of this compound on these processes has not been extensively studied. However, by inducing apoptosis and potentially inhibiting pro-survival signaling pathways that are also involved in cell motility, this compound may possess anti-metastatic properties.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of anticancer compounds like this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well.

-

Mix gently to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

-

Cell culture plates

-

Cancer cell line of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved caspase-3, Bcl-2, Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound and its derivatives demonstrate significant potential as anticancer agents, primarily through the induction of apoptosis mediated by cellular stress responses. The available data, particularly for ancistrocladinium A, provide a strong foundation for further preclinical development. Future research should focus on:

-

Elucidating the complete signaling network: A more in-depth analysis of the direct targets of this compound and its impact on key cancer signaling pathways is crucial.

-

In vivo efficacy studies: Translating the promising in vitro results into animal models of cancer is a critical next step.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

By addressing these key areas, the full therapeutic potential of this fascinating class of natural products can be realized in the fight against cancer.

References

- 1. Ancistrocladinium A Induces Apoptosis in Proteasome Inhibitor-Resistant Multiple Myeloma Cells: A Promising Therapeutic Agent Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ancistrocladinium A Induces Apoptosis in Proteasome Inhibitor-Resistant Multiple Myeloma Cells: A Promising Therapeutic Agent Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Ancistrocladine Alkaloids Against Tropical Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Ancistrocladine and related naphthylisoquinoline alkaloids (NIQs) against the causative agents of several major tropical diseases, including malaria, leishmaniasis, and African trypanosomiasis. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates workflows and potential mechanisms of action.

Antimalarial Activity

Naphthylisoquinoline alkaloids, including various this compound derivatives, have demonstrated potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. Their efficacy has been observed against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

Quantitative Data: In Vitro Antiplasmodial Activity

The 50% inhibitory concentrations (IC₅₀) of several naphthylisoquinoline alkaloids against various P. falciparum strains are summarized below. The data highlights the potent activity of dimeric compounds and the influence of stereochemistry on efficacy.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Selectivity Index (SI) vs. L6 cells | Reference |

| Jozimine A₂ | NF54 (CQS) | 1.4 | > 66,214 | |

| Mbandakamine B₂ | K1 (CQR) | 4.0 | > 22,575 | |

| Ancistrocline | K1 (CQR) | 18 | > 3,000 | |

| Ancistrocline | NF54 (CQS) | 44 | > 3,000 | |

| N-Methyldioncophylline A | K1 (CQR) | 20 - 40 | - | |

| Dioncophylline C | K1 (CQR) | 20 - 40 | - |

Note: The Selectivity Index (SI) is calculated as (IC₅₀ in rat skeletal myoblast L6 cells) / (IC₅₀ in P. falciparum). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Proposed Mechanism of Action

While the precise mechanism for all NIQs is not fully elucidated, studies on related compounds suggest potential modes of action. Some alkaloids are thought to interfere with the parasite's ring stage of development. Another proposed mechanism, similar to that of chloroquine, involves the inhibition of β-hematin formation, which is crucial for the parasite's detoxification of heme released during hemoglobin digestion. The very fast killing rate observed with some related compounds suggests a mechanism distinct from both chloroquine and artemisinin, indicating a novel mode of action that warrants further investigation.

Experimental Protocol: In Vitro Antiplasmodial SYBR Green I Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of viable parasites.

-

Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

-

Plate Preparation: Test compounds are serially diluted in culture medium and added to a 96-well microtiter plate.

-

Incubation: A suspension of synchronized, ring-stage parasites (e.g., 2% parasitemia, 1% hematocrit) is added to each well. The plates are then incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at 37°C for 1 hour to lyse the red blood cells and allow the dye to bind to parasite DNA.

-

Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 538 nm, respectively.

-

Data Analysis: The fluorescence intensity data is used to calculate the IC₅₀ value by non-linear regression analysis, comparing the growth in treated wells to untreated controls.

Visualization: Antiplasmodial Assay Workflow

Caption: Workflow for the in vitro SYBR Green I antiplasmodial assay.

Antileishmanial Activity

Certain naphthylisoquinoline alkaloids have shown significant activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. Notably, their efficacy is often more pronounced against the clinically relevant intracellular amastigote stage than the free-living promastigote stage.

Quantitative Data: In Vitro Antileishmanial Activity

The following table summarizes the activity of selected NIQs against Leishmania major. The data demonstrates potent activity against intracellular amastigotes with favorable selectivity.

| Compound | Target Stage | IC₅₀ (µM) | Host Cell | CC₅₀ (µM) | Selectivity Index (SI) |

| Ancistrocladinium A | Intracellular Amastigotes | 0.4 ± 0.1 | J774.1 | > 10 | > 25 |

| Ancistrocladinium B | Intracellular Amastigotes | 0.2 ± 0.0 | J774.1 | > 10 | > 50 |

| Ancistrocladinium A | Promastigotes | 2.1 ± 0.2 | - | - | - |

| Ancistrocladinium B | Promastigotes | 1.8 ± 0.2 | - | - | - |

| Amphotericin B (Control) | Intracellular Amastigotes | 0.1 ± 0.0 | J774.1 | > 10 | > 100 |

Note: The Selectivity Index (SI) is calculated as (CC₅₀ in J774.1 macrophage cells) / (IC₅₀ in intracellular amastigotes). CC₅₀ is the 50% cytotoxic concentration.

Proposed Mechanism of Action

The antileishmanial mechanism of these alkaloids appears to be directed at the parasite itself rather than stimulating a host-cell-mediated response. Studies have shown that their activity is not associated with the increased production of nitric oxide (NO) or relevant cytokines by the host macrophages. This suggests a direct cytotoxic effect on the amastigotes, though the specific intracellular target remains a subject for further investigation.

Experimental Protocol: In Vitro Antileishmanial Assay (Amastigote Model)

This assay evaluates the efficacy of compounds against the intracellular amastigote form of Leishmania within a host macrophage cell line.

-

Host Cell Seeding: A macrophage cell line (e.g., THP-1 or J774.1) is seeded into 96-well plates and, if necessary, differentiated into an adherent state (e.g., using PMA for THP-1 cells).

-

Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 15:1. The plate is incubated for 4-24 hours to allow phagocytosis.

-

Removal of Extracellular Parasites: Non-internalized promastigotes are removed by washing the wells with fresh culture medium.

-

Compound Treatment: Serial dilutions of the test compounds are added to the infected cells, and the plates are incubated for an additional 72-96 hours.

-

Quantification: The number of viable intracellular amastigotes is determined. This can be done via:

-

Microscopy: Fixing the cells, staining with Giemsa, and manually counting the number of amastigotes per 100 macrophages.

-

Parasite Rescue Assay: Gently lysing the host macrophages and transferring the released amastigotes to conditions that promote transformation back to motile promastigotes. The growth of these rescued promastigotes is then quantified using a viability reagent like resazurin.

-

-

Data Analysis: The reduction in parasite load compared to untreated controls is used to calculate the IC₅₀ value.

Visualization: Antileishmanial Amastigote Assay Workflow

Caption: Workflow for the intracellular amastigote antileishmanial assay.

Antitrypanosomal Activity

The bioactivities of NIQs have been evaluated against Trypanosoma species, the causative agents of African trypanosomiasis (Sleeping Sickness). While specific data for this compound is limited in the available literature, related alkaloids have shown promise.

Quantitative Data: Antitrypanosomal Activity of Related Alkaloids

While specific IC₅₀ values for this compound against Trypanosoma brucei are not well-documented in the cited literature, other isoquinoline alkaloids have demonstrated activity. The table below is provided for context on the potential of this structural class.

| Compound Class | Compound Example | Target Organism | IC₅₀ (µM) | Reference |

| Isoquinoline | Berberine | T. b. rhodesiense | 0.47 | General Alkaloid Reviews |

| Azaanthraquinone | (Synthetic) | T. b. rhodesiense | 0.04 | General Alkaloid Reviews |

| Benzophenanthridine | Fagaronine | T. b. rhodesiense | 0.11 | General Alkaloid Reviews |

Note: This table illustrates the potential of the broader alkaloid class. Further focused studies on this compound are required.

Experimental Protocol: In Vitro Antitrypanosomal Alamar Blue Assay

This colorimetric assay measures

Ancistrocladine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancistrocladine derivatives, a class of naphthylisoquinoline alkaloids isolated from plants of the Ancistrocladaceae and Dioncophyllaceae families, have garnered significant attention in the scientific community for their diverse and potent biological activities. These structurally unique compounds, characterized by a biaryl axis linking the naphthalene and isoquinoline moieties, exhibit a range of promising therapeutic properties, including anticancer, antimalarial, and antiviral effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Biological Activities of this compound Derivatives

This compound and its related alkaloids have demonstrated significant efficacy in several key therapeutic areas. The following sections summarize the quantitative data on their anticancer, antimalarial, and anti-HIV activities.

Anticancer Activity

A number of Ancistrocladus alkaloids have shown cytotoxic effects against various cancer cell lines. For instance, ancistrobrevolines A and B have been reported to exhibit moderate cytotoxic effects against MCF-7 breast and A549 lung cancer cells.[1] Another derivative, ancistrocline, has demonstrated anti-cancer properties against PLC/PRF/5 hepatoma cells while showing no toxicity to normal MDCK-2 cells.[2]

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| Ancistrobrevoline A | MCF-7 (Breast) | Growth Inhibition | 19-38% (at 10-100 µM) | [1] |

| Ancistrobrevoline B | MCF-7 (Breast) | Growth Inhibition | 3.7-43% (at 10-100 µM) | [1] |

| Ancistrocline | PLC/PRF/5 (Hepatoma) | Cytotoxicity | Concentration-dependent decrease in viability | [2] |

| Ancistrocline | HeLa (Cervical) | Cytotoxicity | Concentration-dependent decrease in viability | [3] |

Antimalarial Activity

Naphthylisoquinoline alkaloids are recognized as a promising class of antimalarial compounds, with several derivatives exhibiting potent activity against Plasmodium falciparum. A study of 30 naphthylisoquinoline alkaloids and their synthetic analogues revealed that 17 of them had IC50 values below 1 µM against the drug-sensitive NF54 strain of P. falciparum.[4] Notably, dioncophylline C and dioncopeltine A have shown curative effects in Plasmodium berghei-infected mice.[5][6]

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Jozimine A2 | NF54 (Chloroquine-sensitive) | 0.0014 | [7] |

| Mbandakamine B2 | K1 (Chloroquine-resistant) | 0.004 | [7] |

| Dioncophylline C | Drug-sensitive strains | < 1 | [4] |

| Dioncopeltine A | Drug-sensitive strains | < 1 | [4] |

Anti-HIV Activity

Certain isoquinoline alkaloids have demonstrated significant anti-HIV activity. For example, (+)-1(R)-Coclaurine and (-)-1(S)-norcoclaurine, isolated from Nelumbo nucifera, have shown potent anti-HIV activity with EC50 values of 0.8 and <0.8 µg/mL, respectively.[8] A series of isoquinoline-based CXCR4 antagonists have also been synthesized and shown to have excellent antiviral activity against both HIV-1 and HIV-2, with some compounds exhibiting EC50 values of less than 100 nM.[6] The alkaloid michellamine B has been shown to inhibit HIV infection by targeting the early stages of the viral life cycle, including cellular fusion and syncytium formation.[9]

| Compound | Virus Strain | EC50 | Reference |

| (+)-1(R)-Coclaurine | HIV | 0.8 µg/mL | [8] |

| (-)-1(S)-norcoclaurine | HIV | <0.8 µg/mL | [8] |

| Isoquinoline-based CXCR4 antagonists (e.g., 19a-c, 19e, 20, 24a, 24c) | HIV-1 and HIV-2 | < 100 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, PLC/PRF/5) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 10, 30, 50, 70, and 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS or culture medium) to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance of the solution at 540-570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.[11]

Antimalarial Activity Assessment: In Vitro Antiplasmodial Assay

This protocol describes an in vitro assay to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of Plasmodium falciparum.

Protocol:

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., NF54 or K1 strains) in human erythrocytes in a suitable culture medium.

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in the culture medium.

-

Assay Setup: In a 96-well plate, add the parasite culture (at a specific parasitemia and hematocrit) to the wells containing the compound dilutions. Include parasite cultures with no compound (negative control) and with a known antimalarial drug (positive control).

-

Incubation: Incubate the plates for 48-72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Growth Inhibition Assessment: Determine parasite growth inhibition using a suitable method, such as:

-

SYBR Green I-based fluorescence assay: This method relies on the binding of the SYBR Green I dye to the DNA of the parasites.

-

pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is released from lysed parasites.

-

Microscopy: Giemsa-stained thin blood smears can be examined to determine the parasitemia in each well.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.

Anti-HIV Activity Assessment: HIV-1 Reverse Transcriptase Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the HIV replication cycle.

Protocol:

-

Reagent Preparation: Prepare the reaction buffer, template/primer (e.g., poly(A)·oligo(dT)), dNTPs (a mix of dATP, dGTP, dCTP, and dTTP, with one being labeled, e.g., [³H]-dTTP or biotin-dUTP), and the HIV-1 RT enzyme.

-

Reaction Mixture: In a microplate, combine the reaction buffer, template/primer, dNTPs, the test compound at various concentrations, and the HIV-1 RT enzyme. Include controls with no inhibitor and with a known RT inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for DNA synthesis.

-

Detection of DNA Synthesis:

-

Radiometric assay: If a radiolabeled dNTP is used, the newly synthesized DNA is precipitated and the incorporated radioactivity is measured using a scintillation counter.

-

Colorimetric/ELISA-based assay: If a biotin-labeled dNTP is used, the biotinylated DNA is captured on a streptavidin-coated plate and detected using an anti-digoxigenin-HRP conjugate and a colorimetric substrate.

-

-

Data Analysis: Determine the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Calculate the EC50 value, the concentration of the compound that inhibits 50% of the RT activity.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of many this compound derivatives are still under investigation. However, research on related isoquinoline alkaloids provides insights into their potential modes of action.

Anticancer Mechanism

Isoquinoline alkaloids can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.[13] Some of these alkaloids have been shown to bind to nucleic acids and inhibit enzymes involved in cell proliferation. The anticancer effects of some natural compounds are mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

Caption: Putative anticancer signaling pathway of this compound derivatives.

Anti-HIV Mechanism

The anti-HIV activity of some alkaloids is attributed to their ability to inhibit key viral enzymes, such as reverse transcriptase. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[14] Another mechanism involves the inhibition of viral entry into the host cell.

Caption: Proposed mechanisms of anti-HIV action for this compound derivatives.

Conclusion

This compound derivatives represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimalarial, and anti-HIV activities warrant further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic promise of this fascinating class of natural products. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to facilitate the design of more potent and selective derivatives for clinical applications.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. profoldin.com [profoldin.com]

- 5. Naphthylisoquinoline alkaloids against malaria: evaluation of the curative potentials of dioncophylline C and dioncopeltine A against Plasmodium berghei in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naphthylisoquinoline alkaloids against malaria: evaluation of the curative potentials of dioncophylline C and dioncopeltine A against Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activities of Naphthylisoquinoline Alkaloids and Synthetic Analogs against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scilit.com [scilit.com]

- 14. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthylisoquinoline alkaloids (NIQs) are a unique class of natural products characterized by a biaryl axis connecting a naphthalene and an isoquinoline moiety. Predominantly isolated from plants of the Ancistrocladaceae and Dioncophyllaceae families, these compounds, including the eponymous Ancistrocladine, exhibit a wide spectrum of biological activities. Their structural diversity, arising from the stereochemistry of the biaryl axis and chiral centers in the isoquinoline ring, has made them a focal point of phytochemical and pharmacological research.[1] This guide provides a comprehensive overview of the pharmacological profile of this compound and its related alkaloids, focusing on their anticancer, antimalarial, and antiviral properties, with detailed experimental protocols and elucidated mechanisms of action.

Pharmacological Activities & Quantitative Data

This compound and its analogs have demonstrated significant potential in several therapeutic areas. Their bioactivities are often potent and selective, making them promising lead compounds for drug development.[1]

Anticancer Activity

Several NIQs exhibit potent cytotoxicity against various cancer cell lines. A key strategy for some of these alkaloids is "antiausterity," which involves preferentially targeting cancer cells' ability to survive under nutrient-starved conditions, a common state within the tumor microenvironment.[2]

Table 1: Anticancer Activity of Selected Naphthylisoquinoline Alkaloids

| Alkaloid | Cancer Cell Line | Activity Metric (IC₅₀ / PC₅₀) | Reference |

| Ancistrolikokine E₃ | PANC-1 (Pancreatic) | PC₅₀: 2.5 µM (under nutrient deprivation) | [2] |

| Ancistrolikokine E₃ | PANC-1 (Pancreatic) | Inhibition of migration and colony formation | [2] |

IC₅₀: Half-maximal inhibitory concentration. PC₅₀: Half-maximal preferential cytotoxicity concentration.

Antimalarial Activity

Malaria remains a significant global health issue, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum.[3] Natural products, historically the source of drugs like quinine, are a vital source of new antimalarial leads. Several NIQs have shown promising antiplasmodial activity.

Table 2: Antimalarial Activity of Selected Naphthylisoquinoline Alkaloids

| Alkaloid | Plasmodium falciparum Strain | Activity Metric (IC₅₀) | Reference |

| Dioncophylline C | Chloroquine-sensitive (D6) | 0.29 ± 0.00 µg/mL | [3] |

| Dioncophylline C | Chloroquine-resistant (W2) | 0.31 ± 0.01 µg/mL | [3] |

| N-Methyldioncophylline C | Chloroquine-sensitive (D6) | 0.75 ± 0.11 µg/mL | [3] |

| N-Methyldioncophylline C | Chloroquine-resistant (W2) | 1.65 ± 0.03 µg/mL | [3] |

Antiviral Activity

The investigation into the antiviral properties of Ancistrocladus alkaloids is an emerging area of interest. While extensive quantitative data is still being consolidated, preliminary studies suggest potential applications. For instance, dioncopeltine A and dioncophylline A have been noted for their activity against HIV. Further research is required to quantify the efficacy and determine the mechanism of action against a broader range of viruses.

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which these alkaloids exert their effects is crucial for their development as therapeutic agents.

Inhibition of the Akt/mTOR/Autophagy Pathway

Mechanistic studies on Ancistrolikokine E₃ have revealed its role as a potent inhibitor of the Akt/mTOR signaling pathway in PANC-1 human pancreatic cancer cells.[2] This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting the activation of Akt and mTOR, Ancistrolikokine E₃ disrupts downstream processes, including autophagy. It has been shown to reduce the expression of key autophagy regulators such as Atg5, Atg12, Beclin-1, and LC3-II, ultimately leading to cell death in nutrient-deprived cancer cells.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used in the pharmacological profiling of this compound alkaloids.

General Workflow for Bioactivity Screening

The discovery and evaluation of novel bioactive alkaloids follow a systematic workflow, from plant collection to the determination of specific biological activities. This process ensures the reproducible isolation and characterization of these complex natural products.

Antiausterity Assay for Anticancer Activity

This protocol is designed to identify agents that selectively target cancer cells under nutrient-deprived conditions, mimicking the tumor microenvironment.

-

Cell Culture: PANC-1 human pancreatic cancer cells are cultured in both complete, nutrient-rich medium (e.g., DMEM with 10% FBS) and a nutrient-deprived medium (e.g., DMEM with 0.5% FBS).

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test alkaloid (e.g., Ancistrolikokine E₃) in both media types for a specified period (e.g., 48 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a crystal violet staining assay.

-

Data Analysis: The absorbance is measured, and the half-maximal cytotoxic concentration (PC₅₀) in the nutrient-deprived medium is calculated and compared to the toxicity in the nutrient-rich medium to determine preferential activity.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This is a widely used method to determine the efficacy of compounds against the asexual erythrocytic stages of P. falciparum.

-

Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2, W2) strains of P. falciparum are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum.[4]

-

Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are plated in 96-well plates with a 1-2% parasitemia and 2-3% hematocrit.[4]

-

Compound Addition: The test alkaloids are added in a series of dilutions, and the plates are incubated for 72 hours under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).[4]

-

Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added. This dye intercalates with parasitic DNA.

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

-

IC₅₀ Determination: The fluorescence readings are plotted against the compound concentration, and the IC₅₀ value is calculated using a nonlinear regression model.[5]

Conclusion

This compound and related naphthylisoquinoline alkaloids represent a structurally novel and pharmacologically potent class of natural products. Their significant anticancer and antimalarial activities, underpinned by specific mechanisms such as the inhibition of key survival pathways in cancer cells, highlight their potential as templates for the development of new therapeutics. The detailed protocols provided herein offer a framework for the continued investigation and profiling of these promising compounds, paving the way for future preclinical and clinical development.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ancistrolikokine E3, a 5,8'-Coupled Naphthylisoquinoline Alkaloid, Eliminates the Tolerance of Cancer Cells to Nutrition Starvation by Inhibition of the Akt/mTOR/Autophagy Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antiplasmodial activity, pharmacokinetic profiles and interference in isoprenoid pathway of 2-aniline-3-hydroxy-1.4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimalarial Properties of Ancistrocladine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the research into Ancistrocladine and related naphthylisoquinoline alkaloids as potential sources for novel antimalarial therapies. The emergence of drug-resistant strains of Plasmodium, particularly Plasmodium falciparum, necessitates the exploration of new chemical scaffolds with unique mechanisms of action.[1] Alkaloids derived from plants have historically been a rich source of antimalarial drugs, with quinine being a prime example.[1] The this compound family of alkaloids, isolated from plants of the Ancistrocladaceae and Dioncophyllaceae families, has demonstrated significant antiplasmodial activity, making them a subject of intensive research.

Quantitative Analysis of Antimalarial Activity

The antiplasmodial efficacy of this compound alkaloids has been evaluated through extensive in vitro studies against various strains of P. falciparum. The data below summarizes the 50% inhibitory concentrations (IC₅₀) and cytotoxicity (CC₅₀) for key compounds.

In Vitro Activity & Cytotoxicity

| Compound | P. falciparum Strain | IC₅₀ | Cytotoxicity Cell Line | CC₅₀ / Selectivity Index (SI) | Reference |

| Dimeric Naphthylisoquinolines | |||||

| Jozimine A₂ | NF54 (CQ-sensitive) | 1.4 nM | --- | High selectivity reported | [2] |

| Mbandakamine B₂ | K1 (CQ-resistant) | 4.0 nM | --- | High selectivity reported | [2] |

| Monomeric Naphthylisoquinolines | |||||

| Ancistrocline (18) | K1 (CQ-resistant) | Active (2-3x more than vs NF54) | L6 cells | Low cytotoxicity reported | [2] |

| Ancistrocline (18) | NF54 (CQ-sensitive) | Active | L6 cells | Low cytotoxicity reported | [2] |

| Normelicopidine (93) | Dd2 (CQ-resistant) | 18.9 µg/mL | --- | --- | [1] |

| Aristolactam skeleton (92) | 3D7 (CQ-sensitive) | 9.0 µM | --- | --- | [1] |

| General Plant Extracts | |||||

| D. edulis leaf extract | 3D7 (CQ-sensitive) | 3.10 µg/mL | Raw cells | CC₅₀ > 100 µg/mL | [3] |

| D. edulis leaf extract | Dd2 (CQ-resistant) | 3.56 µg/mL | Raw cells | CC₅₀ > 100 µg/mL | [3] |

Note: CQ = Chloroquine. The K1 and Dd2 strains are multidrug-resistant. The NF54 and 3D7 strains are sensitive to chloroquine.

Proposed Mechanism of Action

While the precise signaling pathway of this compound's antimalarial action is not fully elucidated, research suggests that its mechanism is distinct from traditional antimalarials like chloroquine, which interferes with heme polymerization.[4] The leading hypothesis for many naphthylisoquinoline alkaloids is the inhibition of protein synthesis within the parasite. This mode of action appears to be indirect, potentially by affecting the parasite's internal machinery rather than direct toxicity to its cellular components.[5]

Figure 1: Proposed mechanism of this compound antiplasmodial action.

Key Experimental Protocols

Standardized protocols are essential for the evaluation and comparison of potential antimalarial compounds. The following sections detail the methodologies commonly employed in this compound research.

In Vitro Antiplasmodial Susceptibility Assay

This protocol is used to determine the IC₅₀ value of a compound against P. falciparum. It relies on the inhibition of parasite growth in an in vitro culture.

a. Parasite Culture:

-

Strains: Both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, Dd2, W2) strains of P. falciparum are used to assess the activity spectrum.[6]

-

Culture Medium: Parasites are maintained in a complete medium, typically RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and either 10% human serum or 0.5% Albumax I/II.[6] The pH is adjusted to 7.3-7.4.

-

Maintenance: Cultures are maintained at a 1-5% parasitemia and a 2-5% hematocrit in human O+ erythrocytes under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

b. Assay Procedure:

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent like DMSO and serially diluted in the culture medium to achieve a range of final concentrations.

-

Plating: In a 96-well microtiter plate, 100 µL of the parasite culture (asynchronous or synchronized to the ring stage) is added to wells containing 100 µL of the serially diluted compound. Drug-free and parasite-free wells serve as positive and negative controls.

-

Incubation: The plate is incubated for 48-72 hours under the same conditions as the maintenance culture.

-

Growth Quantification: Parasite growth is quantified using one of several methods:

-

SYBR Green I Assay: This fluorescence-based method measures the proliferation of parasites by intercalating the SYBR Green I dye into parasitic DNA. After incubation, the plate is frozen and thawed to lyse the cells. Lysis buffer containing SYBR Green I is added, and fluorescence is read on a microplate reader.[3]

-

pLDH Assay: This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme. After incubation, the plate is frozen and thawed. A substrate/coenzyme solution is added, and the resulting color change is measured spectrophotometrically.

-

[³H]-Hypoxanthine Incorporation: This radioisotope method measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the parasite's nucleic acids.[7]

-

-

Data Analysis: The results are expressed as a percentage of growth inhibition compared to the drug-free control. The IC₅₀ value is calculated by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8]

In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compound against a mammalian cell line to establish its selectivity for the parasite.

-

Cell Lines: Common cell lines include human embryonic kidney cells (HEK293T), rat skeletal myoblasts (L6), or human cancer cell lines (e.g., MCF7).[2]

-

Procedure: The methodology is similar to the antiplasmodial assay. Mammalian cells are seeded in a 96-well plate and incubated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is typically measured using a resazurin-based assay or MTT assay. The fluorescence or absorbance is proportional to the number of viable cells.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined. The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, provides a measure of the compound's specific activity against the parasite. A higher SI value is desirable.

In Vivo Antimalarial Efficacy Assay (Peter's 4-Day Suppressive Test)

This is the standard model to assess the in vivo efficacy of a potential antimalarial drug using a rodent malaria parasite.[9]

-

Animal Model: BALB/c or Swiss albino mice are used.

-

Parasite: Plasmodium berghei ANKA strain is commonly used.[9][10]

-

Procedure:

-

Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes on Day 0.

-

Treatment: Two to four hours post-infection, mice are randomly assigned to groups. The test groups receive the compound orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle, and a positive control group receives a standard drug like chloroquine.[10]

-

Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa.

-

Parasitemia Determination: The percentage of parasitized red blood cells is determined by microscopic examination.

-

-

Data Analysis: The average parasitemia of the treated group is compared to the vehicle-treated control group to calculate the percentage of parasite suppression. The 50% effective dose (ED₅₀) can also be determined from dose-response studies.[9] Mean survival time (MST) of the mice is also monitored.[10]

Visualized Workflows and Pathways

The following diagrams illustrate the standard workflows for antimalarial drug screening and the proposed signaling interference.

Figure 2: Standard workflow for in vitro antiplasmodial screening.

Figure 3: Workflow for the 4-day suppressive in vivo test.

Conclusion

This compound and related naphthylisoquinoline alkaloids represent a promising class of natural products with potent antiplasmodial activity, particularly against multidrug-resistant strains of P. falciparum.[2] Their unique chemical structures and likely novel mechanism of action make them valuable leads in the development of new antimalarial drugs. Further research is warranted to fully elucidate their mechanism of action, perform comprehensive structure-activity relationship (SAR) studies, and optimize their pharmacokinetic and safety profiles for potential clinical development. The detailed protocols and workflows provided in this guide offer a standardized framework for advancing this important research.

References

- 1. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiplasmodial natural products: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. m.youtube.com [m.youtube.com]

- 5. In vitro Plasmodium falciparum drug sensitivity assay: inhibition of parasite growth by incorporation of stomatocytogenic amphiphiles into the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmv.org [mmv.org]

- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

Ancistrocladine's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ancistrocladine, a naturally occurring naphthylisoquinoline alkaloid, has demonstrated significant potential as an anti-cancer agent through its ability to induce apoptosis in tumor cells. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental validation of this compound's pro-apoptotic effects, with a particular focus on its activity in multiple myeloma (MM). The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Mechanism of Action: Induction of Cellular Stress

The primary mechanism by which this compound, specifically the N,C-coupled naphthylisoquinoline alkaloid ancistrocladinium A, induces apoptosis in tumor cells is through the induction of a profound cellular stress response. This response is characterized by the activation of two key signaling pathways: the Activating Transcription Factor 4 (ATF4) pathway and the Ataxia-Telangiectasia Mutated (ATM)/H2AX pathway. These pathways are critically involved in the integrated cellular response to proteotoxic and oxidative stress[1].

Signaling Pathways

Ancistrocladinium A treatment leads to a significant upregulation of ATF4, a key transcription factor in the integrated stress response. This is often associated with endoplasmic reticulum (ER) stress. Concurrently, the compound triggers the ATM/H2AX pathway, indicated by the phosphorylation of H2A.X on serine 139 (γH2AX), a well-established marker of DNA damage[1]. This dual activation of stress pathways overwhelms the cell's adaptive capacities, ultimately leading to the initiation of the apoptotic cascade. The induction of these stress responses is also linked to the modulation of heat shock proteins, including HSP90 and HSP70[1].

The signaling cascade culminates in the activation of executioner caspases, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1].

Logical Flow of this compound-Induced Apoptosis:

Caption: Logical flow of this compound-induced apoptosis in tumor cells.

Quantitative Data Presentation

The pro-apoptotic activity of ancistrocladinium A has been quantified across various multiple myeloma cell lines, including those resistant to proteasome inhibitors. The half-maximal effective concentration (EC50) values for apoptosis induction after 3 days of treatment are summarized below.

| Cell Line | Description | EC50 (µM)[2] |

| INA-6 | IL-6 dependent MM cell line | ~0.2 - 1.0 |

| JJN3 | MM cell line | ~1.0 - 3.0 |

| MM1.S | Dexamethasone-sensitive MM cell line | ~1.0 - 3.0 |

| MM1.SR180Ixa | Ixazomib-resistant MM cell line | ~1.0 - 3.0 |

| AMO1 | MM cell line | ~16.0 |

Experimental Protocols

The following sections detail the methodologies for key experiments to assess this compound-induced apoptosis.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Caption: Workflow for Annexin V/Propidium Iodide apoptosis assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture multiple myeloma cells (e.g., INA-6, JJN3) in appropriate media and conditions.

-

Seed cells at a suitable density in multi-well plates.

-

Treat cells with varying concentrations of ancistrocladinium A (e.g., 0.1 µM to 20 µM) or a vehicle control for a specified duration (e.g., 72 hours).

-

-

Cell Staining:

-

Harvest cells by centrifugation.

-

Wash the cells once with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate controls (unstained cells, single-stained cells) for compensation and gating.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression and cleavage of key proteins in the apoptotic pathway.

Methodology:

-

Protein Extraction:

-

Treat MM cells with ancistrocladinium A (e.g., 3 µM for 4 hours) and a vehicle control.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-